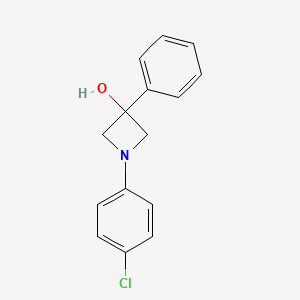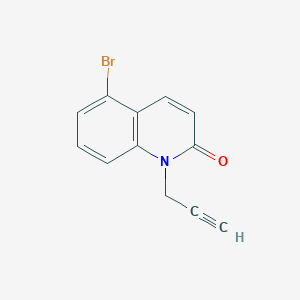
6-Methoxy-8-(morpholin-4-yl)quinolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-8-morpholinoquinolin-7-amine is a quinoline derivative known for its significant biological activities. Quinoline derivatives are widely studied due to their diverse pharmacological properties, including antimalarial, antibacterial, antifungal, and anticancer activities .
Preparation Methods
The synthesis of 6-Methoxy-8-morpholinoquinolin-7-amine typically involves the Ugi-azide reaction. In this method, 6-methoxyquinoline-8-amine is dissolved in dry methanol, and the corresponding aldehyde is added. The mixture is stirred at room temperature under an argon atmosphere . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Methoxy-8-morpholinoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles
Scientific Research Applications
6-Methoxy-8-morpholinoquinolin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits significant antimalarial activity against Plasmodium falciparum and other parasites.
Medicine: It has potential as a therapeutic agent for treating infectious diseases and certain cancers
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 6-Methoxy-8-morpholinoquinolin-7-amine is not fully understood. it is believed to exert its effects by interfering with the metabolic processes of parasites and cancer cells. It may inhibit key enzymes or disrupt cellular pathways essential for the survival of these organisms .
Comparison with Similar Compounds
6-Methoxy-8-morpholinoquinolin-7-amine is unique due to its specific structural features and biological activities. Similar compounds include:
8-Aminoquinoline: Known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Primaquine: Another antimalarial drug with a similar quinoline structure.
These compounds share a quinoline core but differ in their substituents and specific biological activities.
Properties
CAS No. |
88609-43-2 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
6-methoxy-8-morpholin-4-ylquinolin-7-amine |
InChI |
InChI=1S/C14H17N3O2/c1-18-11-9-10-3-2-4-16-13(10)14(12(11)15)17-5-7-19-8-6-17/h2-4,9H,5-8,15H2,1H3 |
InChI Key |
VSKAHQLCUFMYSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC=N2)N3CCOCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol](/img/structure/B11857043.png)
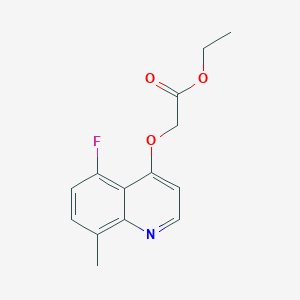



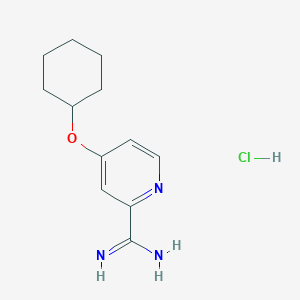
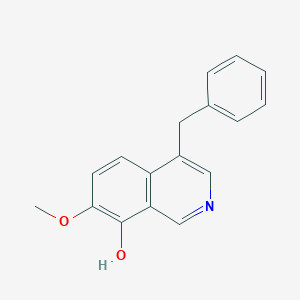
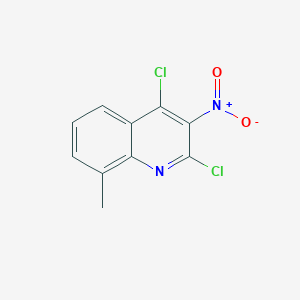

![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)
